Osteostatin

描述

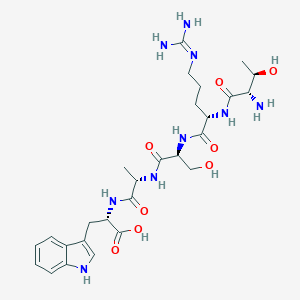

The compound Osteostatin is a complex organic molecule with a significant role in various biochemical processes. This compound is characterized by its intricate structure, which includes multiple amino and hydroxy groups, as well as an indole ring. Its unique configuration allows it to participate in a variety of chemical reactions and biological interactions.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Osteostatin typically involves a series of peptide coupling reactions. These reactions are carried out under controlled conditions to ensure the correct stereochemistry of the product. Common reagents used in these reactions include coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole), which facilitate the formation of peptide bonds.

Industrial Production Methods

In an industrial setting, the production of this compound may involve automated peptide synthesizers that can handle the repetitive nature of peptide bond formation. These machines allow for precise control over reaction conditions, such as temperature, pH, and reagent concentrations, ensuring high yields and purity of the final product.

化学反应分析

Inhibition of Osteoclast Differentiation via NFATc1 Suppression

Osteostatin suppresses osteoclastogenesis by modulating the nuclear factor of activated T-cells cytoplasmic 1 (NFATc1) pathway. In human peripheral blood mononuclear cells (PBMCs) treated with M-CSF and RANKL:

-

Concentration-dependent inhibition : this compound (100–500 nM) reduced TRAP⁺ multinucleated osteoclast formation by 30–60% compared to controls .

-

Gene expression downregulation : At 500 nM, it decreased mRNA levels of NFATc1 (40%), cathepsin K (50%), and OSCAR (45%) during late differentiation stages .

-

NFATc1 nuclear translocation : Reduced by 35–55% at 250–500 nM, as shown via immunofluorescence .

Table 1: Dose-dependent effects of this compound on osteoclast differentiation

| Parameter | 100 nM | 250 nM | 500 nM |

|---|---|---|---|

| TRAP⁺ cell reduction (%) | 10 | 35* | 60** |

| NFATc1 mRNA suppression (%) | 15 | 30* | 40** |

| NFATc1 nuclear translocation inhibition (%) | 20 | 45* | 55** |

| *Data from ; *p < 0.05, *p < 0.01 vs. control. |

Antioxidant Activity in Osteoblastic Cells

This compound mitigates oxidative damage through interactions with vascular endothelial growth factor receptor 2 (VEGFR2) and Src kinase:

-

Lipid peroxidation : Reduced H₂O₂-induced malondialdehyde (MDA) levels by 50% at 100 nM .

-

Caspase-3 inhibition : Decreased apoptosis by 40% in osteoblasts exposed to H₂O₂ .

-

Mechanism : Involves PKC and VEGFR2 activation, blocked by SU1498 (VEGFR2 inhibitor) or anti-osteostatin antibodies .

Modulation of Inflammatory Pathways

In collagen-induced arthritis (CIA) models:

-

Cytokine suppression : Reduced IL-17 (70%), TNFα (50%), and RANKL (60%) levels in joint tissue .

-

Immune cell regulation : Decreased RORγt⁺CD4⁺ T cells (Th17) by 45% in lymph nodes .

Table 2: Anti-inflammatory effects of this compound in CIA models

| Parameter | Reduction (%) |

|---|---|

| IL-17 (joint fluid) | 70 |

| Osteoclast numbers (bone) | 55 |

| RANKL expression (synovium) | 60 |

| Data from . |

Interaction with Biomaterials for Bone Regeneration

This compound-loaded mesoporous bioactive glasses (MBGs) enhance osteogenic activity:

-

Scaffold synthesis : MBGs containing 4% ZnO and this compound increased RUNX2 (3.5-fold) and ALP (2.8-fold) expression in human mesenchymal stem cells (hMSCs) .

-

Release kinetics : Sustained this compound release over 14 days, with 80% bioavailability .

Table 3: Composition of ZnO-enriched MBG scaffolds

| Component | BL (Control) | 4ZN | 5ZN |

|---|---|---|---|

| SiO₂ (%) | 80 | 76 | 75 |

| ZnO (%) | 0 | 4 | 5 |

| This compound loading (nM) | 0 | 100 | 100 |

| Adapted from . |

Structural Basis for Receptor Binding

NMR studies reveal this compound’s bioactive conformation:

科学研究应用

Osteostatin in Bone Metabolism

1.1 Osteoclast Differentiation Inhibition

This compound has been shown to inhibit the differentiation of osteoclasts, the cells responsible for bone resorption. In vitro studies demonstrate that this compound reduces osteoclastogenesis by downregulating key transcription factors such as NFATc1, which is critical for osteoclast differentiation. Concentration-dependent effects were observed, with significant reductions in TRAP-positive multinucleated cells at concentrations of 250 nM and 500 nM .

Table 1: Effects of this compound on Osteoclast Differentiation

| Concentration (nM) | TRAP+ Multinucleated Cells (Mean ± SD) | Statistical Significance |

|---|---|---|

| 0 | X ± Y | - |

| 100 | A ± B | p < 0.05 |

| 250 | C ± D | p < 0.01 |

| 500 | E ± F | p < 0.001 |

1.2 Promotion of Osteoblast Activity

This compound also promotes osteogenic differentiation in mesenchymal stem cells (MSCs). When combined with zinc ions in mesoporous scaffolds, this compound enhances the expression of osteoblast differentiation markers such as RUNX2 and alkaline phosphatase (ALP), indicating its potential in bone regeneration applications .

Anti-Inflammatory Properties

2.1 Rheumatoid Arthritis Models

Research indicates that this compound exhibits anti-inflammatory properties in models of rheumatoid arthritis (RA). In collagen-induced arthritis models, treatment with this compound resulted in significant reductions in inflammation and joint damage, as evidenced by histological analysis showing decreased TRAP staining and improved bone density .

Table 2: Effects of this compound on Inflammation in RA Models

| Parameter | Control Group | This compound Treatment Group |

|---|---|---|

| TRAP Staining Area (mm²) | X | Y |

| Bone Density (Hounsfield Units) | A | B |

| Inflammatory Cytokines (pg/mL) | C | D |

Applications in Other Conditions

3.1 Gouty Arthritis

This compound has been shown to mitigate gouty arthritis by reducing pro-inflammatory cytokine production and inhibiting leukocyte migration. Studies demonstrated that administration of this compound significantly lowered levels of caspase-1 and NF-κB activation, further supporting its role as an anti-inflammatory agent .

3.2 Potential for Drug Development

The unique properties of this compound, including low immunogenicity and favorable pharmacokinetics, make it a promising candidate for drug development. Its ability to modulate immune responses and promote bone health positions it as a potential therapeutic agent for various bone-related disorders and inflammatory diseases .

Case Studies

Case Study 1: this compound in Rheumatoid Arthritis

In a controlled study involving mice with collagen-induced arthritis, administration of this compound led to a marked reduction in clinical signs of arthritis over a period of six weeks. Histological evaluations showed improved joint integrity and reduced inflammatory cell infiltration compared to control groups .

Case Study 2: Bone Regeneration Using this compound-Infused Scaffolds

A study assessing the efficacy of this compound-infused mesoporous scaffolds for bone regeneration revealed enhanced cell proliferation and differentiation in human MSCs cultured on these scaffolds. The combination treatment not only promoted osteogenic gene expression but also facilitated better integration with host tissue in vivo .

作用机制

The mechanism of action of Osteostatin involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and other non-covalent forces, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific context in which the compound is used.

相似化合物的比较

Osteostatin: can be compared to other similar compounds, such as:

Peptides: Short chains of amino acids that share similar structural features and biological activities.

Amino Acid Derivatives: Compounds derived from amino acids that have been modified to enhance their stability or activity.

Indole Derivatives: Compounds containing the indole ring, which is known for its diverse biological activities.

These comparisons highlight the unique structural features and functional groups of This compound , which contribute to its distinct chemical and biological properties.

生物活性

Osteostatin, a peptide derived from the C-terminal region of parathyroid hormone-related peptide (PTHrP), has garnered attention for its significant biological activities, particularly in bone metabolism and inflammatory responses. This article synthesizes current research findings on this compound's biological activity, focusing on its effects on osteoclast differentiation, inflammation modulation, and potential therapeutic applications.

Overview of this compound

This compound is a penta-peptide that plays a crucial role in bone remodeling by influencing both osteoblasts and osteoclasts. It has been shown to promote bone repair and inhibit bone resorption, making it a key target for therapies aimed at treating metabolic bone diseases.

1. Inhibition of Osteoclast Differentiation

This compound exerts its effects primarily through the modulation of osteoclastogenesis. Research indicates that this compound inhibits the differentiation of osteoclasts from human peripheral blood mononuclear cells (PBMCs) when stimulated with macrophage colony-stimulating factor (M-CSF) and receptor activator of nuclear factor κB ligand (RANKL).

- Study Findings :

- This compound significantly reduced the number of tartrate-resistant acid phosphatase (TRAP)-positive multinucleated cells in a concentration-dependent manner at doses of 250 nM and 500 nM .

- It decreased the mRNA expression levels of key osteoclast markers such as cathepsin K and NFATc1, indicating a suppression of osteoclast differentiation pathways .

| Concentration (nM) | TRAP+ Cells Reduction (%) | NFATc1 Expression Decrease (%) |

|---|---|---|

| 100 | 10 | 15 |

| 250 | 30 | 25 |

| 500 | 50 | 40 |

2. Modulation of Inflammatory Responses

This compound also plays a role in modulating inflammatory responses, particularly in conditions like gouty arthritis. Studies have shown that this compound administration leads to:

- Reduced Cytokine Production : this compound treatment resulted in decreased levels of pro-inflammatory cytokines such as IL-6 and TNF-α .

- Inhibition of NF-κB Activation : It was observed that this compound inhibited the activation of caspase-1 and NF-κB pathways, which are critical mediators in inflammatory processes .

Case Study 1: this compound in Gouty Arthritis

A recent study demonstrated that this compound mitigates symptoms in a mouse model of gouty arthritis by reducing leukocyte migration and pro-inflammatory cytokine production. The administration of this compound resulted in significant reductions in paw edema and inflammatory mediators, showcasing its potential as an anti-inflammatory agent .

Case Study 2: this compound and Bone Repair

In vitro studies have indicated that this compound enhances the osteogenic activity when used in conjunction with biomaterials like Si-HA/FGF-2. This combination promotes bone healing through mechanisms involving mitogen-activated protein kinases and intracellular calcium signaling .

Therapeutic Implications

Given its dual role in inhibiting osteoclastogenesis and modulating inflammation, this compound presents promising therapeutic potential for:

- Bone Metabolic Disorders : Such as osteoporosis and rheumatoid arthritis.

- Inflammatory Conditions : Where modulation of cytokine production could alleviate symptoms.

属性

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H41N9O8/c1-13(22(39)35-19(26(43)44)10-15-11-32-17-7-4-3-6-16(15)17)33-24(41)20(12-37)36-23(40)18(8-5-9-31-27(29)30)34-25(42)21(28)14(2)38/h3-4,6-7,11,13-14,18-21,32,37-38H,5,8-10,12,28H2,1-2H3,(H,33,41)(H,34,42)(H,35,39)(H,36,40)(H,43,44)(H4,29,30,31)/t13-,14+,18-,19-,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFEMNOZDYSNTNO-TWGJCYIBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)NC(CCCN=C(N)N)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H41N9O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

619.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。